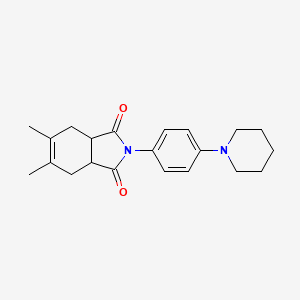![molecular formula C18H22N2S B2662372 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine CAS No. 1815608-51-5](/img/structure/B2662372.png)
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine” is a chemical compound . It is also known as "1- (4- ( (2,4-dimethylphenyl)thio)phenyl)piperazine" .
Synthesis Analysis
The synthesis of this compound involves a process for the preparation and purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C18H22N2S/c1-14-3-8-18 (15 (2)13-14)21-17-6-4-16 (5-7-17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 . The molecular weight of this compound is 298.45 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmacological Effects and Multimodal Action
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, known in research for its pharmacological designation Lu AA21004, exhibits a complex pharmacological profile. It acts as an antagonist at human serotonin (5-HT)3A and 5-HT7 receptors, a partial agonist at the 5-HT1B receptor, an agonist at the 5-HT1A receptor, and inhibits the serotonin transporter (SERT). This multifaceted action results in increased extracellular levels of serotonin, dopamine, and noradrenaline in key brain regions, contributing to its antidepressant and anxiolytic effects in animal models. This compound's ability to modulate multiple serotonin receptors and transporters simultaneously distinguishes it from traditional antidepressants, offering a novel approach to treatment (Mørk et al., 2012).
Antidepressant Efficacy and Cognitive Enhancement
Another study focusing on Vortioxetine, a commercial derivative of this compound, highlights its multimodal antidepressant action targeting various serotonin receptors and the serotonin transporter. Clinical trials have demonstrated its effectiveness in treating major depressive disorder, with a noteworthy impact on improving cognitive symptoms in depressed patients. This suggests the compound's potential for broader therapeutic applications beyond depression treatment, particularly in cognitive impairment associated with depression (Tritschler et al., 2014).
Metabolic Pathways and Novel Metabolites
The metabolic profile of this compound has been extensively studied, revealing its conversion into various metabolites involving multiple cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic efficacy. Additionally, the identification of novel metabolites, such as a piperazine N-oxide/N-glucuronide conjugate, provides insights into the drug's biotransformation and potential implications for its pharmacokinetics and toxicity profile (Hvenegaard et al., 2012; Uldam et al., 2011).
Antimicrobial Activity
Research into diphenyl piperazine-based sulfanilamides, which share a core structural motif with this compound, has revealed promising antimicrobial properties. Specific compounds in this class have shown superior inhibitory potency against various bacterial strains compared to traditional sulfanilamide, indicating the potential for developing new antimicrobial agents based on the piperazine scaffold (Wang et al., 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-[4-(2,4-dimethylphenyl)sulfanylphenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-14-3-8-18(15(2)13-14)21-17-6-4-16(5-7-17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSWQSDJGJPXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2662289.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2662290.png)
![3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2662292.png)
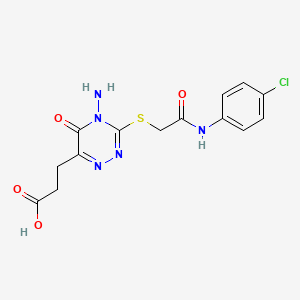
![(3,3-Difluorocyclobutyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662297.png)
![(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2662298.png)
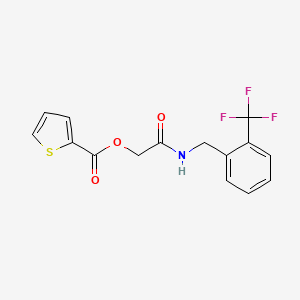
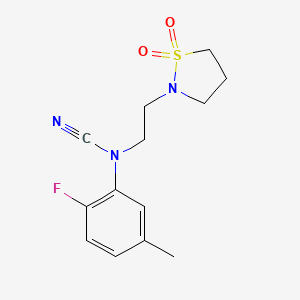
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2662306.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2662308.png)
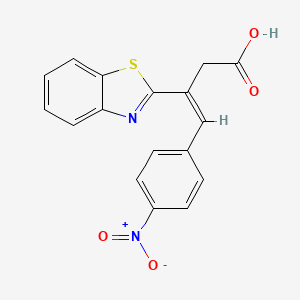
![7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662311.png)
